2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
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Overview
Description
2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with the molecular formula C9H16BrNO3S. It is characterized by the presence of a bromine atom, a thiolane ring with dioxo groups, and an amide functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the thiolane ring. The initial step may include the cyclization of appropriate precursors to form the thiolane core. Subsequent bromination and amidation reactions are then carried out to introduce the bromine atom and the amide group, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: : The thiol group in the compound can be oxidized to form a sulfoxide or sulfone.
Reduction: : The bromine atom can be reduced to form a corresponding bromide ion.
Substitution: : The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of bromide ions.
Substitution: : Formation of iodides or fluorides.
Scientific Research Applications
2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : It could be investigated for potential therapeutic properties.
Industry: : Its unique reactivity makes it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide
2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide
These compounds share structural similarities but differ in their functional groups and potential applications
Properties
CAS No. |
1016779-71-7 |
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Molecular Formula |
C9H16BrNO3S |
Molecular Weight |
298.2 |
Purity |
95 |
Origin of Product |
United States |
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